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Compound of Interest

Compound Name: 14-Methoxymetopon

Cat. No.: B146635

Introduction

14-Methoxymetopon is a semi-synthetic opioid analgesic derived from metopon.[1] It is a
highly potent and selective p-opioid receptor agonist, exhibiting significantly greater analgesic
activity than morphine in various animal models.[1][2][3] When administered systemically, it is
approximately 500 times more potent than morphine.[1][2][3] This potency is dramatically
increased with spinal or supraspinal administration, reaching over a million-fold greater than
morphine.[2][3] Its unique pharmacological profile includes potent analgesia with a reduced
incidence of common opioid side effects such as respiratory depression, sedation, and
constipation.[1][2][3][4]

Pharmacological Profile

e Mechanism of Action: 14-Methoxymetopon acts as a selective agonist at p-opioid
receptors.[1][2] Its analgesic effects are fully antagonized by p-selective antagonists like
naltrexone.[1]

o Potency: Its analgesic potency varies depending on the administration route and the pain
model used. In rodent models of visceral pain (acetic acid writhing test), its potency can be
up to 20,000 times that of morphine.[1]

» Side Effect Profile: Compared to morphine and other potent opioids like sufentanil, 14-
methoxymetopon demonstrates a more favorable safety profile.[1] Studies in dogs have
shown that intravenous administration induces no significant respiratory depression and less

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b146635?utm_src=pdf-interest
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://grokipedia.com/page/14-Methoxymetopon
https://grokipedia.com/page/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/12524147/
https://en.wikipedia.org/wiki/14-Methoxymetopon
https://grokipedia.com/page/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/12524147/
https://en.wikipedia.org/wiki/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/12524147/
https://en.wikipedia.org/wiki/14-Methoxymetopon
https://grokipedia.com/page/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/12524147/
https://en.wikipedia.org/wiki/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/10825321/
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://grokipedia.com/page/14-Methoxymetopon
https://pubmed.ncbi.nlm.nih.gov/12524147/
https://grokipedia.com/page/14-Methoxymetopon
https://grokipedia.com/page/14-Methoxymetopon
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://grokipedia.com/page/14-Methoxymetopon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

sedation, bradycardia, and hypotension compared to sufentanil.[1][4] It also exhibits a ceiling
effect on the inhibition of gastrointestinal transit in mice, suggesting a lower propensity for
constipation.[1][2]

Administration Routes in Animal Studies

14-Methoxymetopon has been effectively administered in animal studies through various
routes, each offering distinct advantages for preclinical research.

e Systemic Administration:

o Subcutaneous (s.c.): Acommon route for producing systemic analgesic effects in rodents.

[516]1[7]

o Intravenous (i.v.): Used for rapid onset of action and to assess cardiovascular and
respiratory effects, particularly in larger animals like dogs.[1][4][6][8]

o Intraperitoneal (i.p.): Another common route for systemic administration in rodent studies.

[6][8]
e Central Administration:

o Intracerebroventricular (i.c.v.) and Intrathecal (i.t.): These routes are used to investigate
the central analgesic effects of the compound, bypassing the blood-brain barrier and
demonstrating significantly enhanced potency.[2][6][8]

The choice of administration route depends on the specific aims of the study, such as
investigating systemic analgesia versus central mechanisms of action.

Data Presentation
Table 1: Analgesic Potency of 14-Methoxymetopon
Compared to Morphine in Rodents
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Administration

Potency Ratio (14-

Animal Model Methoxymetopon Reference
Route .
vs. Morphine)
Tail-Flick Test (Rat) Systemic ~500-fold greater [1112]
Acetic Acid Writhing ] Up to 20,000-fold
Systemic [1]
Test (Mouse) greater
N 130-300 fold more
Hot Plate Test (Rat) Not Specified [9]
potent
- » 130-300 fold more
Tail Flick Test (Rat) Not Specified [9]
potent
Acetic Acid Induced
) N 130-300 fold more
Abdominal Not Specified [9]

Constriction (Mouse)

potent

Spinal/Supraspinal
Administration

Central (i.c.v., i.t.)

>1,000,000-fold

greater

[2](3]

Table 2: Physiological Effects of Intravenous 14-

Metl suf i

14-

Parameter Sufentanil Reference
Methoxymetopon

Respiratory

Depression (PaO:z 4% 41% [1]

drop)

Hypotension (Maximal
6% 20% [1]

drop)

Bradycardia (Maximal
19% 42% [1]]4]

effect)

Sedation (EEG delta-

_ 288% 439% [1]
power increase)
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Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects using
the Hot Plate Test in Mice

This protocol is adapted from methodologies used for potent opioid analgesics.

Animal Model: Male ICR mice (20-25 Q).

» Drug Preparation: Dissolve 14-Methoxymetopon in sterile saline. Prepare a range of doses
based on potency estimates (e.g., starting from 1 pg/kg).

o Administration: Administer the prepared solution subcutaneously (s.c.) in the scruff of the
neck.

¢ Hot Plate Test:

o

Maintain the hot plate at a constant temperature of 55 + 0.5°C.

o Gently place the mouse on the hot plate and start a timer.

o Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
o Record the latency (in seconds) to the first sign of nociception.

o To prevent tissue damage, a cut-off time of 45-60 seconds is implemented.

o Test the animals at baseline (before drug administration) and at various time points after
administration (e.g., 15, 30, 60, and 120 minutes).

o Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible
Effect (%0MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time
- Baseline latency)] x 100.

Protocol 2: Intravenous Administration and
Cardiovascular Monitoring in Dogs

This protocol is based on studies evaluating the safety profile of potent opioids.
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e Animal Model: Trained adult Beagle dogs.

o Surgical Preparation (if required): For continuous monitoring, animals may be instrumented
with arterial and venous catheters under light anesthesia, followed by a recovery period.

e Drug Preparation: Dissolve 14-Methoxymetopon in sterile saline suitable for intravenous
injection. Doses used in previous studies include graded doses of 3, 6, and 12 pg/kg.[4]

o Administration: Administer the drug as a slow bolus injection into a cephalic vein.

o Physiological Monitoring:

[¢]

Continuously monitor heart rate and rhythm using an electrocardiogram (ECG).

[e]

Measure arterial blood pressure via an arterial catheter connected to a pressure
transducer.

[e]

Monitor respiratory function by measuring arterial blood gases (PaO2 and PaCOz).

o

Record baseline measurements before drug administration and at frequent intervals post-
administration.

o Data Analysis: Compare the post-administration physiological parameters to baseline values
to determine the cardiovascular and respiratory effects of the compound.

Visualizations
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Caption: Experimental workflow for 14-Methoxymetopon administration in animal studies.
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Caption: Signaling pathway of 14-Methoxymetopon via the p-opioid receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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